Retinoic Acid
Description
Properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAZHPCJJPHSC-YCNIQYBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Record name | tretinoin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tretinoin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13497-05-7 (hydrochloride salt) | |
| Record name | Tretinoin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021239 | |
| Record name | Retinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | all-trans-Retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<0.1 g/100 mL | |
| Record name | Tretinoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00755 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
302-79-4, 97950-17-9 | |
| Record name | Retinoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tretinoin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Retinoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097950179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tretinoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00755 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tretinoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Retinoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Retinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tretinoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRETINOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5688UTC01R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | all-trans-Retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
| Record name | Tretinoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00755 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | all-trans-Retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tretinoin is synthesized through the oxidation of retinol (vitamin A alcohol) or retinal (vitamin A aldehyde). The process involves the use of oxidizing agents such as manganese dioxide or potassium permanganate under controlled conditions to ensure the formation of all-trans-retinoic acid .
Industrial Production Methods
In industrial settings, tretinoin is produced through a multi-step synthesis process that includes the isomerization of retinol to retinal, followed by oxidation to tretinoin. The process is optimized to achieve high yields and purity, with stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tretinoin undergoes various chemical reactions, including:
Oxidation: Tretinoin can be further oxidized to form retinoic acid derivatives.
Reduction: It can be reduced back to retinol or retinal under specific conditions.
Substitution: Tretinoin can undergo substitution reactions with nucleophiles, leading to the formation of different retinoid compounds.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products Formed
Oxidation: Formation of this compound derivatives.
Reduction: Formation of retinol or retinal.
Substitution: Formation of various retinoid compounds.
Scientific Research Applications
Tretinoin has a wide range of scientific research applications, including:
Dermatology: Used in the treatment of acne, photoaging, and hyperpigmentation.
Oncology: Used in the treatment of acute promyelocytic leukemia.
Cosmeceuticals: Incorporated into various skincare products for its anti-aging and skin-renewing properties.
Pharmacology: Studied for its potential in treating other skin conditions and its effects on cellular differentiation and proliferation.
Mechanism of Action
Tretinoin exerts its effects by binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the skin. These receptors regulate gene expression involved in cell differentiation, proliferation, and apoptosis. By activating these receptors, tretinoin promotes the turnover of skin cells, increases collagen production, and reduces the cohesiveness of follicular epithelial cells, leading to the improvement of skin texture and reduction of acne .
Comparison with Similar Compounds
Comparison with Similar Compounds
Adapalene
- Mechanism: A synthetic retinoid targeting RARβ and RARγ.
- Efficacy: In photoaging, adapalene 0.3% showed comparable efficacy to tretinoin 0.05% in reducing wrinkles and hyperpigmentation . Both compounds improved epidermal thickness and collagen deposition, but tretinoin had faster initial results in some studies .
- Safety : Adapalene is less irritating, making it preferable for sensitive skin .
Tazarotene
- Mechanism : Selective RARβ/γ agonist.
- Efficacy: Superior to tretinoin 0.05% in improving photoaging endpoints (wrinkles, hyperpigmentation) within 4–6 weeks . Achieved comparable long-term results to tretinoin but with earlier visible improvements .
Retinol (Vitamin A)
- Mechanism: Retinol is a precursor to retinoic acid, requiring enzymatic conversion for activity.
- Efficacy: Slower and less potent than tretinoin in photoaging. Retinol/LR2412 combinations matched tretinoin’s effects after 6–12 months . Limited efficacy in severe acne compared to tretinoin .
- Safety : Better tolerated but requires prolonged use for clinical benefits .
Isotretinoin (13-cis-Retinoic Acid)
- Mechanism: Systemic retinoid with broader receptor activity.
- In cancer models, isotretinoin showed weaker immunomodulatory effects compared to tretinoin-enhanced cyclophosphamide responses .
- Safety : Higher risk of systemic toxicity (teratogenicity, hyperlipidemia) .
Glycolic Acid (GA)
- Mechanism : Alpha-hydroxy acid promoting epidermal exfoliation.
- Efficacy: In melasma, GA 70% peels matched tretinoin 1% peels in reducing Melasma Area and Severity Index (MASI) scores . Tretinoin caused less patient discomfort during treatment .
- Safety : GA induced more transient erythema and peeling .
Key Research Findings
Pharmacokinetic and Formulation Differences
Clinical Efficacy in Photoaging
| Study Duration | Tretinoin 0.05% | Tazarotene 0.1% | Adapalene 0.3% | |
|---|---|---|---|---|
| 4–6 weeks | Moderate | Superior | Comparable | |
| 6–12 months | Significant | Comparable | Comparable |
Stability and Formulation Advances
- Encapsulation: Oil-dispersed tretinoin microcapsules reduced degradation by benzoyl peroxide (BPO) from 27.9% to 2.9% at 30°C, outperforming water-dispersed systems .
- Release Profile: Encapsulated tretinoin released 50% over 2 hours vs. 100% release in 30 minutes for non-encapsulated forms, improving stability .
Biological Activity
Tretinoin, also known as all-trans-retinoic acid (ATRA), is a potent derivative of vitamin A with significant biological activity. It plays a crucial role in various physiological processes, particularly in dermatology and oncology. This article delves into the biological activity of tretinoin, supported by research findings, case studies, and data tables.
Tretinoin exerts its effects primarily through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate gene expression involved in cell differentiation, proliferation, and apoptosis. The following key mechanisms outline its biological activity:
- Cell Differentiation : Tretinoin promotes the differentiation of keratinocytes in the epidermis, leading to improved skin texture and reduced acne lesions .
- Collagen Production : It enhances collagen synthesis by stimulating fibroblasts and inhibiting matrix metalloproteinases (MMPs), which are enzymes that degrade collagen .
- Anti-inflammatory Effects : Tretinoin reduces inflammation by modulating the immune response, contributing to its efficacy in treating acne and photoaging .
Efficacy in Dermatological Applications
Tretinoin has been extensively studied for its effectiveness in treating various skin conditions. A systematic review highlighted its role in improving signs of photoaging, including wrinkles and hyperpigmentation. The following table summarizes findings from clinical studies on topical tretinoin:
Case Studies
-
Case Study on Photoaging :
A subject treated with 0.1% tretinoin microsphere gel showed marked improvement in wrinkles and mottled hyperpigmentation after six months of treatment, with sustained benefits observed even after 24 months . -
Veterans Affairs Topical Tretinoin Chemoprevention Trial :
A cohort study involving 324 participants assessed the long-term safety and efficacy of tretinoin in preventing skin cancer. While the study was halted due to concerns about increased mortality, further analysis indicated that factors such as age and smoking status were significant predictors of death, rather than tretinoin itself .
Adverse Effects
Despite its benefits, tretinoin can cause side effects, particularly during initial use. Common adverse effects include:
- Skin Irritation : Redness, peeling, and dryness are frequently reported .
- Photosensitivity : Increased sensitivity to sunlight necessitates the use of sunscreen during treatment .
- Potential Mortality Association : The VATTC trial raised concerns about a possible association between high-dose topical tretinoin and increased mortality; however, this was attributed to confounding variables rather than a direct causal relationship .
Q & A
Basic: What experimental design considerations are critical for evaluating Tretinoin’s efficacy in in vitro models?
Methodological Answer:
To ensure reproducibility, use dose-response curves to establish optimal concentrations (e.g., 0.1–10 µM) and validate outcomes with at least two orthogonal assays (e.g., cell viability via MTT and apoptosis via flow cytometry). Include solvent controls (e.g., DMSO) to rule out vehicle toxicity. Standardize cell lines (e.g., HaCaT for dermatology or HL-60 for oncology) and culture conditions (serum-free media for retinoid sensitivity) to minimize variability .
Advanced: How can researchers resolve contradictory data on Tretinoin’s anti-cancer efficacy across preclinical studies?
Methodological Answer:
Conduct a meta-analysis of preclinical studies with inclusion criteria focusing on:
- Tumor models (e.g., xenograft vs. genetically engineered mouse models).
- Pharmacokinetic parameters (e.g., bioavailability, half-life).
- Biomarker consistency (e.g., RAR-β expression).
Use stratified random-effects models to account for heterogeneity, and validate findings with in situ hybridization or spatial transcriptomics to confirm target engagement .
Basic: What are standardized protocols for assessing Tretinoin’s dermatological effects in animal models?
Methodological Answer:
Follow NIH guidelines for preclinical reporting:
- Use SKH-1 mice or humanized skin grafts for UV-induced damage studies.
- Quantify epidermal thickness via histopathology (H&E staining) and collagen degradation via Masson’s trichrome.
- Blind scoring by ≥2 independent pathologists to reduce bias. Document all protocols in supplementary materials for replication .
Advanced: What multi-omics approaches are suitable for elucidating Tretinoin’s epigenetic mechanisms?
Methodological Answer:
Integrate ATAC-seq (chromatin accessibility), ChIP-seq (H3K27ac for enhancer mapping), and RNA-seq to identify retinoid-driven regulatory networks. Validate with CRISPR-Cas9 knockout of candidate loci (e.g., RAR response elements) in 3D organoid models. Use pathway enrichment tools (e.g., DAVID) to link omics data to phenotypic outcomes .
Basic: How should researchers address Tretinoin’s instability in pharmacokinetic studies?
Methodological Answer:
Employ LC-MS/MS for plasma quantification with deuterated internal standards (e.g., d4-Tretinoin) to correct for photodegradation. Use amber vials and nitrogen-purged solvents during sample preparation. Validate stability under study conditions (e.g., 4°C vs. −80°C storage) and report recovery rates .
Advanced: What methodologies optimize Tretinoin’s synthesis and purity validation for mechanistic studies?
Methodological Answer:
Use Horner-Wadsworth-Emmons reactions for stereoselective synthesis, monitoring intermediates via NMR (¹H/¹³C) and HPLC-PDA (≥98% purity). Characterize crystallinity with XRD and thermal stability via DSC. Compare batch-to-batch variability using PCA of QC data (e.g., residual solvents, byproducts) .
Basic: How to ethically design clinical trials testing Tretinoin in photodamaged skin?
Methodological Answer:
Adhere to CONSORT guidelines:
- Randomize participants by Fitzpatrick skin type and baseline damage severity.
- Use objective measures (e.g., Visia-CR imaging for wrinkles, erythema).
- Include a washout period for prior retinoid users.
Submit IRB protocols with explicit risk-benefit analyses and data anonymization plans .
Advanced: How can in vivo and in vitro discrepancies in Tretinoin’s metabolic pathways be reconciled?
Methodological Answer:
Develop physiologically based pharmacokinetic (PBPK) models incorporating:
- Cytochrome P450 isoform activity (e.g., CYP26A1/B1 in hepatic vs. dermal tissues).
- Interspecies differences (e.g., murine vs. human plasma protein binding).
Validate with microdialysis in live tissue and single-cell RNA-seq of metabolic enzymes .
Basic: What statistical methods are robust for analyzing Tretinoin’s dose-dependent gene expression changes?
Methodological Answer:
Apply Benjamini-Hochberg correction for bulk RNA-seq to control false discovery rates. For single-cell data, use MAST or Seurat’s differential expression pipelines. Report effect sizes (e.g., log2 fold-change) with 95% confidence intervals, avoiding p-value dichotomization .
Advanced: How to synthesize cross-disciplinary evidence on Tretinoin’s dual roles in cancer promotion and suppression?
Methodological Answer:
Perform a systematic review with PRISMA guidelines, stratifying studies by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
